molecular formula C14H13NO2 B8752443 4-(N-methylanilino)benzoic acid

4-(N-methylanilino)benzoic acid

Cat. No.: B8752443
M. Wt: 227.26 g/mol
InChI Key: MUYFCAZBZTUBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-methylanilino)benzoic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid, where the amino group is substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methylanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methylphenylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(N-methylanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(N-methylanilino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(N-methylanilino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Methoxyphenylamino)benzoic acid
  • 4-(Ethylphenylamino)benzoic acid

Uniqueness

4-(N-methylanilino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(N-methylanilino)benzoic acid

InChI

InChI=1S/C14H13NO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h2-10H,1H3,(H,16,17)

InChI Key

MUYFCAZBZTUBOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH 60% dispersed in mineral oil (0.030 g; 0.745 mmol) was added to a solution of methyl 4-(phenylamino)benzoate (0.113 g; 0.497 mmol) in THF (3 mL). After stirring the resulting solution for 10 minutes, methyl iodide (0.062 mL; 0.994 mmol) was added and the resulting mixture was stirred overnight at room temperature. The mixture was diluted in water and extracted with ethyl acetate. The organic layer was washed with brine and dried to yield 0.045 g (40%) of the title compound as a white solid.
Name
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0 (± 1) mol
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reactant
Reaction Step One
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0.113 g
Type
reactant
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Name
Quantity
3 mL
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solvent
Reaction Step Two
Quantity
0.062 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
40%

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